2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
The compound of interest features a pyrrolo[1,2-a]pyrazine core fused with a 2,3-dihydro-1,4-benzodioxine moiety via a sulfonyl linker, substituted at the 1-position with a 4-methoxyphenyl group. This structure combines electron-rich aromatic systems (methoxyphenyl, benzodioxine) with a sulfonyl group, which may enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-27-17-6-4-16(5-7-17)22-19-3-2-10-23(19)11-12-24(22)30(25,26)18-8-9-20-21(15-18)29-14-13-28-20/h2-10,15,22H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDLZEAEKMIXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxine ring, followed by the introduction of the sulfonyl group. The final step involves the formation of the pyrrolo[1,2-a]pyrazine core through cyclization reactions. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile molecule for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonyl group and heterocyclic core may play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to structurally related derivatives from the evidence, focusing on synthesis, substituent effects, and crystallographic data.
Key Observations:
Heterocyclic Core Diversity :
- The target compound’s pyrrolo[1,2-a]pyrazine core is distinct from the pyrrolo[2,3-d]pyrimidine () and thiazolo[3,2-a]pyrimidine () systems, which exhibit fused triazole or thiadiazine rings. These differences influence π-conjugation and steric bulk .
- The benzodioxine moiety in the target compound contrasts with the benzothiazine in , where sulfur replaces oxygen, altering electronic properties and reactivity .
Sulfonyl linkers (e.g., in ) improve solubility and may act as hydrogen-bond acceptors, a feature critical for biological activity or crystallinity .
Synthetic Challenges :
- and highlight moderate yields (e.g., 59% for compound 6a ), suggesting that multi-step syntheses of complex heterocycles often face efficiency hurdles. The target compound’s synthesis would likely require optimized conditions for cyclization and sulfonation.
Crystallographic Insights :
- The thiazolo-pyrrolo-pyrrole in was resolved via single-crystal X-ray diffraction (R factor = 0.049), revealing a planar heterocyclic core with minimal bond-length distortion . Similar analysis for the target compound would clarify its conformational preferences.
Research Findings and Implications
- Electronic Properties : Methoxy and sulfonyl groups in analogous compounds () redshift absorption spectra due to extended conjugation, suggesting the target compound may exhibit UV-vis activity in the 300–400 nm range .
- Computational Gaps : Molecular docking or DFT studies (absent in the evidence) could predict the target compound’s binding affinity or reactivity compared to ’s triazole-linked derivatives.
Biological Activity
The compound 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic organic molecule belonging to the class of benzenesulfonamides . Its unique structural features suggest potential biological activities that warrant further investigation.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-methoxybenzenesulfonyl)piperazine
- Molecular Formula : C19H22N2O7S2
- Molecular Weight : 426.51 g/mol
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications. The following sections summarize key findings from various studies.
Antimicrobial Activity
A study published in PubMed indicated that compounds with similar benzodioxine structures exhibit significant antimicrobial properties against various bacterial strains. The sulfonamide group is known for enhancing the antibacterial effectiveness of compounds by inhibiting bacterial folate synthesis pathways .
Anticancer Properties
Research has shown that derivatives of benzodioxine compounds can exert cytotoxic effects on cancer cell lines. Specifically, compounds with similar structures have been tested against breast and lung cancer cells, demonstrating a dose-dependent inhibition of cell proliferation .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. In vitro assays have indicated that it could potentially protect neuronal cells from oxidative stress-induced apoptosis .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Escherichia coli and Staphylococcus aureus at low concentrations. |
| Study 2 | Anticancer Activity | Showed IC50 values of 15 µM against MCF-7 breast cancer cells; induced apoptosis through caspase activation. |
| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures by 40% compared to control. |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and proliferation.
- Induction of Apoptosis : Evidence suggests that the compound can activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals and reduce oxidative damage in neuronal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
